Elvucitabine
Overview
Description
Elvucitabine is an experimental nucleoside reverse transcriptase inhibitor (NRTI), developed by Achillion Pharmaceuticals, Inc. for the treatment of HIV infection . It belongs to a class of HIV drugs called nucleoside reverse transcriptase inhibitors (NRTIs) .
Synthesis Analysis
The total synthesis of α-Elvucitabine was achieved in 26% overall yield by a concise nine-step procedure starting from L-lyxose . The key steps included trimethylsilyl trifluoromethaneoulfonate (TMSOTf)–mediated stereocontrolled α -N-glycosidation and olefination through Barton–McCombie deoxygenation .
Chemical Reactions Analysis
The key steps in the synthesis of Elvucitabine included trimethylsilyl trifluoromethanesulfonate(TMSOTf)-mediated stereocontrolled β-glycosidation and exquisite choice of chloroacetyl group for the protection of hydroxyl groups as well as the corresponding deprotection under notably mild conditions .
Physical And Chemical Properties Analysis
Elvucitabine has a molecular weight of 227.19 g/mol . The structure of elvucitabine, in particular, the stereochemistry thereof, was unambiguously determined by comparison of the physical properties, such as 1H NMR data and the specific rotation, of the synthesized sample with those reported .
Scientific Research Applications
Scientific Research Applications of Elvucitabine
Pharmacokinetics and Drug Interactions Elvucitabine, a nucleoside reverse transcriptase inhibitor, has been studied for its pharmacokinetics, particularly when administered with other HIV medications. A study highlighted the plasma pharmacokinetics of elvucitabine in HIV-infected subjects when administered with lopinavir-ritonavir over 21 days. It revealed that elvucitabine has a long half-life of approximately 100 hours, and its bioavailability may increase due to ritonavir inhibiting an efflux gut transporter. This variability in bioavailability highlights the importance of understanding drug interactions when considering elvucitabine for therapeutic use (Colucci et al., 2008).
Synthetic Routes and Quality Control The development and optimization of synthetic routes for elvucitabine have been a focus of research, aiming at cost-effective production and quality control. One study discussed the formal total synthesis of α-elvucitabine, highlighting the need for economical synthetic routes for quality control during the production of elvucitabine. This research is crucial for maintaining the drug's quality and availability as it progresses through clinical trials and potential market release (Yin et al., 2014).
Chemotherapy and Cancer Treatment Elvucitabine's applications extend beyond HIV treatment, as seen in cancer research. Although not directly involving elvucitabine, related studies on gemcitabine, a structurally similar nucleoside analog, provide insights into potential applications. For example, a study on gemcitabine in combination with a peptide for pancreatic cancer treatment offers a glimpse into how elvucitabine could be explored for oncological applications, given its similar mechanism of action (Ryu & Raucher, 2014).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-VDTYLAMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171185 | |
Record name | Elvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. | |
Record name | Elvucitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Elvucitabine | |
CAS RN |
181785-84-2 | |
Record name | Elvucitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elvucitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elvucitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELVUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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